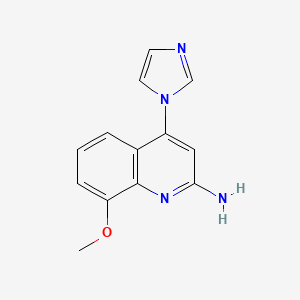
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the imidazole ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium(II) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound is used in the synthesis of various targets with antifungal and antibacterial activity.
1-(4-Methoxyphenyl)-1H-imidazole: Known for its use as a catalyst in the catalytic epoxidation of olefins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-imidazol-1-yl-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-3-9-10(17-6-5-15-8-17)7-12(14)16-13(9)11/h2-8H,1H3,(H2,14,16) |
InChI Key |
JTNHXEKTPDMQED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2N3C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


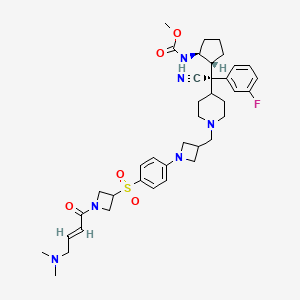
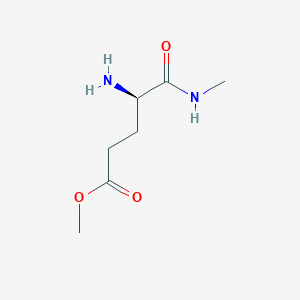
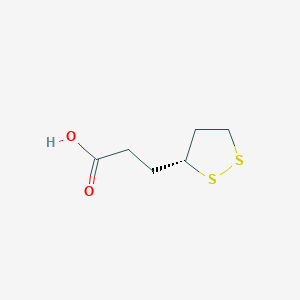
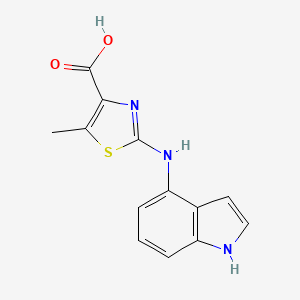

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
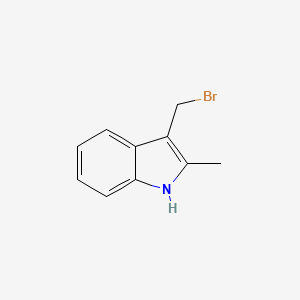
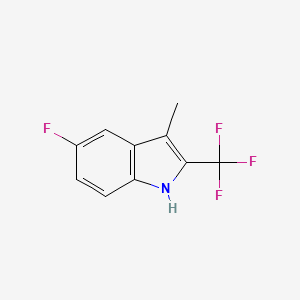

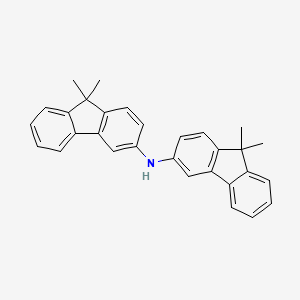
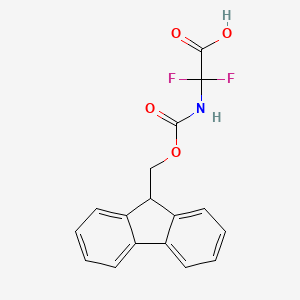
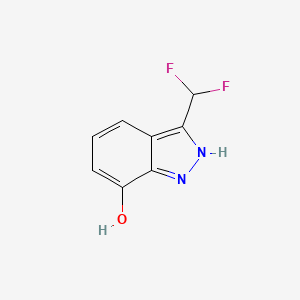

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
